molecular formula C19H18F3NO4 B2897494 {[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-94-7

{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2897494
CAS No.: 1324139-94-7
M. Wt: 381.351
InChI Key: YISQNYPTQRPEDG-UHFFFAOYSA-N
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Description

{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate (CAS 1324139-94-7) is a synthetic small molecule with a molecular formula of C19H18F3NO4 and a molecular weight of 381.35 g/mol . This compound features a carbamate ester structure, incorporating both a 4-(trifluoromethyl)phenyl and a 4-ethoxyphenyl group, which are motifs of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Compounds with carbamate functional groups are extensively researched for their diverse biological activities. For instance, various carbamate derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of neurological conditions such as Alzheimer's disease . Other research explores carbamate-containing molecules for their antimycobacterial and broad-spectrum antimicrobial properties, highlighting the versatility of this chemical class in developing new therapeutic agents . Furthermore, similar structural frameworks are being investigated for their potential antiviral activity, including against targets like the HIV-1 capsid protein . The specific research applications of this compound are still being explored, and its structural features make it a valuable building block for chemical synthesis and a candidate for screening in various biological assays. This product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-16-9-3-13(4-10-16)11-18(25)27-12-17(24)23-15-7-5-14(6-8-15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQNYPTQRPEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate (CAS Number: 1324139-94-7) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₈F₃N₁O₄
  • Molecular Weight : 381.3 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various interactions such as hydrogen bonding and pi-stacking.
PropertyValue
CAS Number1324139-94-7
Molecular FormulaC₁₉H₁₈F₃N₁O₄
Molecular Weight381.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is attributed to its interactions with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Enzyme Inhibition

Research indicates that related compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with a trifluoromethyl group have shown moderate inhibition against these enzymes, which is critical for the treatment of conditions like Alzheimer's disease .

Case Studies

  • Inhibition of Cholinesterases :
    A study evaluated the inhibitory effects of various derivatives on AChE and BChE. Compounds structurally similar to this compound exhibited IC50 values ranging from 10.4 µM to 34.2 µM against AChE, indicating moderate efficacy compared to standard drugs like donepezil .
  • Anti-inflammatory Activity :
    Another investigation focused on the anti-inflammatory properties of derivatives containing the trifluoromethyl group. These compounds were found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in inflammatory diseases .
  • Antioxidant Properties :
    The compound's ability to scavenge free radicals was assessed, revealing significant antioxidant activity. This property may contribute to its protective effects against oxidative stress-related conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionModerate (IC50: 10.4 - 34.2 µM)
BChE InhibitionModerate
COX-2 InhibitionSignificant
Antioxidant ActivityHigh

Comparison with Similar Compounds

Substituent Analysis :

  • Trifluoromethyl (-CF₃) vs.
  • Ethoxy (-OCH₂CH₃) vs. Hydroxymethyl (-CH₂OH) : Ethoxy groups slow ester hydrolysis compared to hydroxymethyl derivatives, improving metabolic stability .

Physicochemical Properties

  • Solubility : The trifluoromethyl group reduces water solubility compared to chloro analogues, necessitating formulation adjustments for drug delivery .
  • Stability : Ethoxy groups confer resistance to enzymatic hydrolysis vs. methoxy or hydroxymethyl derivatives .

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing {[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate?

  • Answer : The synthesis typically involves:

  • Step 1 : Condensation of 4-ethoxyphenylacetic acid with a chloroformate reagent to form the ester intermediate.
  • Step 2 : Coupling the intermediate with 4-(trifluoromethyl)phenyl isocyanate to introduce the carbamoyl group.
  • Critical parameters : Temperature (0–5°C for carbamoylation), solvent polarity (e.g., dichloromethane for solubility control), and stoichiometric ratios (1:1.2 for isocyanate) to minimize side products .
  • Analytical validation :
TechniquePurposeExample Parameters
TLCMonitor reaction progressSilica gel GF254, hexane:EtOAc (3:1)
NMRConfirm structural integrity¹H NMR (400 MHz, CDCl₃): δ 7.6–7.4 (m, aromatic), 4.2 (s, CH₂ carbamoyl)

Q. How can researchers ensure purity and stability during storage?

  • Answer :

  • Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
  • Stability : Store under inert atmosphere (N₂) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of ester or carbamoyl groups) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Answer :

  • Mechanistic studies :
  • Perform competitive binding assays (e.g., radioligand displacement) to distinguish receptor vs. enzyme targets.
  • Use kinetic analysis (e.g., Lineweaver-Burk plots) to confirm inhibition mechanisms .
  • Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
  • Data reconciliation : Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular cAMP assays for functional activity) .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Solubility enhancement : Synthesize hydrochloride salts (e.g., via HCl gas treatment in diethyl ether) to improve aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce methyl groups to block CYP450 oxidation sites .
  • Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) for oral bioavailability studies in animal models .

Q. How to analyze thermal stability and decomposition pathways under varying conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (~200°C for ester cleavage) .
  • DSC : Detect phase transitions (e.g., melting point ~120–125°C) and exothermic events (e.g., carbamoyl group degradation) .
  • LC-MS/MS : Characterize degradation products (e.g., 4-ethoxyphenylacetic acid or trifluoromethyl aniline derivatives) under acidic/alkaline stress .

Q. What computational methods predict interactions with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin transporters, PDB ID 5I71) to map binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl’s electronegativity) on activity using Hammett constants .

Methodological Guidance for Contradictory Data

Q. Conflicting results in cytotoxicity assays: How to determine protocol-dependent variability?

  • Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hr) across labs.
  • Control for solvent effects : Limit DMSO concentration to <0.1% and include vehicle controls .
  • Dose-response validation : Repeat experiments with 10-point dilution series (1 nM–100 µM) to confirm IC₅₀ reproducibility .

Tables for Comparative Analysis

Table 1 : Comparison of synthetic routes for structural analogs

CompoundKey ModificationYield (%)Purity (HPLC)
ParentNone6598.5
Analog A–CF₃ → –CH₃7297.8
Analog BEthoxy → methoxy5896.2
Data derived from

Table 2 : Analytical techniques for stability profiling

ConditionDegradation PathwayDetection Method
Acidic (pH 2)Ester hydrolysisHPLC (Rt shift from 8.2 → 6.5 min)
UV light (254 nm)Photo-oxidation of carbamoylLC-MS ([M+H]+ 389 → 371)
Based on

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